2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 75876-62-9
VCID: VC4126114
InChI: InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19)
SMILES: C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.8 g/mol

2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-

CAS No.: 75876-62-9

Cat. No.: VC4126114

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- - 75876-62-9

Specification

CAS No. 75876-62-9
Molecular Formula C15H12ClN3S
Molecular Weight 301.8 g/mol
IUPAC Name 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19)
Standard InChI Key YMWYTLNJMLVBJL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl
Canonical SMILES C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 1,3-thiazole ring substituted at C4 with a 4-aminophenyl group and at N2 with a 2-chlorophenyl moiety. Key structural attributes include:

  • Thiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Aminophenyl Group: Introduces electron-donating properties via the para-amino group, potentially enhancing solubility and bioactivity .

  • N-(2-Chlorophenyl) Substituent: The ortho-chloro group confers steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number75876-62-9
Molecular FormulaC15H12ClN3S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{S}
Molecular Weight301.8 g/mol
SMILESC1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl
InChI KeyJYRVXVCWNFQOQH-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-thiazolamine derivatives generally follows a two-step protocol:

  • Thiazole Ring Formation: Condensation of α-bromoketones with thiourea under reflux conditions. For example, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thiourea in methanol to yield 2-amino-4-(4-chlorophenyl)thiazole .

  • N-Functionalization: Subsequent coupling of the 2-aminothiazole intermediate with 2-chlorophenyl reagents. In analogous syntheses, potassium carbonate in DMF facilitates nucleophilic aromatic substitution or amide bond formation .

Representative Reaction Scheme:

  • Ar-C(O)-CH2Br+NH2CSNH2Ar-Thiazol-2-amine\text{Ar-C(O)-CH}_2\text{Br} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Ar-Thiazol-2-amine}

  • Ar-Thiazol-2-amine+2-Cl-C6H4XTarget Compound\text{Ar-Thiazol-2-amine} + \text{2-Cl-C}_6\text{H}_4\text{X} \rightarrow \text{Target Compound}

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretches (3268 cm⁻¹ for amines), C–S–C vibrations (1498 cm⁻¹), and C–Cl stretches (723 cm⁻¹) .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), NH₂ groups (δ 9.0 ppm), and thiazole CH (δ 7.3 ppm) .

  • Mass Spectrometry: Molecular ion peaks at m/z 301.8 (M⁺) confirm the molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aminophenyl group, with limited solubility in water .

  • Melting Point: Analogous compounds exhibit melting points between 154–171°C , suggesting similar thermal behavior.

  • Stability: Susceptible to oxidation at the primary amine; storage under inert atmosphere is recommended .

Table 2: Comparative Physicochemical Data

Property2-Thiazolamine DerivativeReference Compound (4-(4-Chlorophenyl)thiazol-2-amine)
Melting Point154–171°C (predicted)169–171°C
logP (Partition Coeff.)3.4 (estimated)3.95
Density1.389 g/cm³ (predicted)1.535 g/cm³

Biological Activity and Mechanistic Insights

Case Study: Analogous Thiazole Derivatives

  • Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideN\text{-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide}) showed IC₅₀ values <1 μM against KPNB1 .

  • 4-(4-Chlorophenyl)thiazol-2-amines demonstrated 5-LO inhibition with IC₅₀ values of 2.5–10 μM .

Antimicrobial Activity

Thiazole derivatives bearing halogenated aryl groups exhibit broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–32 μg/mL against S. aureus and E. coli .

  • Fungal Pathogens: Inhibition of C. albicans growth at 16–64 μg/mL .

Industrial and Pharmaceutical Applications

Drug Development

  • Scaffold Optimization: The 2-aminothiazole core is a privileged structure in kinase inhibitor design (e.g., dasatinib analogs) .

  • Combination Therapies: Hybrid molecules incorporating thiazole and sulfonamide moieties show synergistic effects .

Specialty Chemicals

  • Dye Synthesis: Thiazole-amine intermediates are used in azo dye production for textiles .

  • Coordination Chemistry: Nitrogen and sulfur donors facilitate metal complexation for catalytic applications.

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